5-methoxy-1,6-dimethyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-METHOXY-1,6-DIMETHYL-3-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHOXY-1,6-DIMETHYL-3-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of a pyrido[2,3-d]pyrimidine derivative with a phenylpiperazine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common in industrial settings to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-METHOXY-1,6-DIMETHYL-3-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
5-METHOXY-1,6-DIMETHYL-3-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-METHOXY-1,6-DIMETHYL-3-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Imidazole Derivatives: Used in various therapeutic applications, including antifungal and anticancer treatments.
Uniqueness
5-METHOXY-1,6-DIMETHYL-3-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE stands out due to its unique combination of a pyrido[2,3-d]pyrimidine core with a phenylpiperazine moiety, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C22H25N5O4 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
5-methoxy-1,6-dimethyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H25N5O4/c1-15-13-23-20-18(19(15)31-3)21(29)27(22(30)24(20)2)14-17(28)26-11-9-25(10-12-26)16-7-5-4-6-8-16/h4-8,13H,9-12,14H2,1-3H3 |
InChI Key |
AFGZSXIRAXJCNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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